molecular formula C6H9FN4 B062446 N4-Ethyl-6-fluoropyrimidine-2,4-diamine CAS No. 165258-68-4

N4-Ethyl-6-fluoropyrimidine-2,4-diamine

Cat. No.: B062446
CAS No.: 165258-68-4
M. Wt: 156.16 g/mol
InChI Key: XXCLMFLZJDPHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Ethyl-6-fluoropyrimidine-2,4-diamine (CAS 165258-68-4) is a fluorinated pyrimidine derivative with a molecular weight of 156.16 g/mol and the molecular formula C6H9FN4 . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its structure combines the hydrogen-bonding capabilities of the 2,4-diamine groups with the electronic effects of a fluorine atom at the 6-position of the pyrimidine ring and an ethyl group at the N4 position . Fluorinated pyrimidine-diamines of this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are pivotal kinases in cell cycle transition and gene transcription . Specifically, similar N2,N4-disubstituted pyrimidine-2,4-diamine compounds have demonstrated significant inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1, with certain analogs showing IC50 values in the nanomolar range (e.g., 83 nM for CDK2 and 65 nM for CDK9) . These inhibitors are of major interest in oncology research, with studies showing that such compounds can display significant anti-proliferative effects against various tumor cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231, and can induce cell cycle arrest in the G2/M phase . Furthermore, the 2,4-diaminopyrimidine core is a recognized privileged structure in drug discovery, with other research exploring its application in developing novel small-molecule renin inhibitors . The synthetic route to this compound can involve nucleophilic substitution of a chloropyrimidine intermediate with ethylamine . This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

165258-68-4

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

4-N-ethyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

XXCLMFLZJDPHDB-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)N)F

Canonical SMILES

CCNC1=CC(=NC(=N1)N)F

Synonyms

2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N4-Ethyl-6-fluoropyrimidine-2,4-diamine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Key Features
This compound N4: Ethyl; C6: Fluorine C₆H₁₀FN₄ Fluorine enhances electronegativity; ethyl improves metabolic stability.
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) C5: 4-Chlorophenyl; C6: Ethyl C₁₂H₁₃ClN₄ Chlorophenyl group increases bulk; used as an antimalarial (DHFR inhibitor) .
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine C6: Chlorine; N4: Dimethyl C₆H₉ClN₄ Dimethyl groups reduce hydrogen-bonding capacity; chlorine adds steric bulk .
6-Ethylpyrimidine-2,4-diamine C6: Ethyl; No fluorine or aryl groups C₆H₁₀N₄ Simpler structure; lacks halogen or aryl substituents .

Key Observations:

  • Halogen Effects : Fluorine (in the target compound) vs. chlorine (in pyrimethamine and 6-chloro derivatives) alters electronic properties. Fluorine’s smaller size and higher electronegativity may enhance binding affinity in enzyme active sites compared to chlorine .
  • N4 Substituents : Ethyl groups (target compound) balance steric hindrance and metabolic stability better than dimethyl groups (e.g., in 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine) .
  • Aryl vs. Alkyl Substituents : Pyrimethamine’s 4-chlorophenyl group increases hydrophobicity and target selectivity, whereas the target compound’s fluorine at C6 prioritizes electronic modulation over bulk .

Physicochemical Properties

Property This compound 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
Molecular Weight 154.17 g/mol 248.71 g/mol 172.62 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.8 (high lipophilicity) ~1.5
Hydrogen-Bond Donors 2 (NH₂ groups) 2 2
Key Hazards Not reported H302 (harmful if swallowed) H315, H319 (skin/eye irritation)

Key Observations:

  • The target compound’s lower molecular weight and moderate lipophilicity may improve solubility compared to pyrimethamine, which has a bulky chlorophenyl group .

Preparation Methods

Fluorination of Hydroxypyrimidine Precursors

A common route to fluoropyrimidines involves replacing hydroxyl groups with fluorine via deoxofluorinating agents. For example, 2,4-diamino-6-hydroxypyrimidine (DAHP) can serve as a starting material. In a method analogous to the chlorination described in patent CN113754592A, DAHP reacts with phosphorus oxychloride (POCl₃) under reflux to yield 2,4-diamino-6-chloropyrimidine. Adapting this approach for fluorination would require substituting POCl₃ with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Proposed Procedure:

  • DAHP (1 equiv) is treated with DAST (2.5 equiv) in anhydrous dichloromethane at 0°C.

  • The mixture is warmed to room temperature and stirred for 12 hours.

  • The product, 2,4-diamino-6-fluoropyrimidine, is isolated via aqueous workup and recrystallization.

This method, while theoretically viable, faces challenges due to DAST’s moisture sensitivity and the need for stringent temperature control. Yields may vary based on the fluorinating agent’s efficacy, with alternatives like Deoxo-Fluor® offering improved stability.

Nucleophilic Substitution of Chloropyrimidine Intermediates

Chloropyrimidines are versatile intermediates for introducing amino groups. Patent EP0295218A1 demonstrates this in Minoxidil synthesis, where 6-chloro-2,4-diaminopyrimidine reacts with piperidine to install the piperidinyl group. For N⁴-Ethyl-6-fluoropyrimidine-2,4-diamine, a similar strategy could involve:

  • Synthesizing 2-amino-4-chloro-6-fluoropyrimidine.

  • Substituting the 4-chloro group with ethylamine.

Step 1: Synthesis of 2-Amino-4-chloro-6-fluoropyrimidine
Starting from 2,4-diamino-6-fluoropyrimidine (prepared via fluorination as above), selective chlorination at position 4 using POCl₃ under controlled conditions could yield the chloro intermediate. Alternatively, cyclization of ethyl cyanoacetate with fluorinated guanidine derivatives may directly furnish the fluorochloro pyrimidine.

Step 2: Ethylation at Position 4
The chloro group is displaced by ethylamine in a nucleophilic aromatic substitution (SNAr) reaction. According to a procedure from Der Pharma Chemica, such reactions proceed efficiently in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base:

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while bases such as K₂CO₃ or triethylamine neutralize HCl generated during ethylamine hydrochloride reactions. Patent CN113754592A highlights the use of ethanol for safer quenching of POCl₃, suggesting alcoholic solvents may also stabilize intermediates in fluorination steps.

Temperature and Time

Elevated temperatures (80–110°C) are typically required for SNAr reactions due to the aromatic ring’s low reactivity. However, excessive heat may promote side reactions, such as over-alkylation or decomposition. Reaction monitoring via TLC or HPLC ensures optimal stopping points.

Purification and Characterization

Recrystallization and Filtration

Crude products are often purified via recrystallization from ethanol or ethyl acetate, as demonstrated in the synthesis of morpholinophenyl pyrimidines. For N⁴-Ethyl-6-fluoropyrimidine-2,4-diamine, mixed solvents (e.g., hexane:ethyl acetate) may improve crystal purity.

Spectroscopic Validation

Hypothetical Data Table for N⁴-Ethyl-6-fluoropyrimidine-2,4-diamine:

PropertyValue/Description
¹H NMR (CDCl₃) δ 6.45 (s, 1H, H-5), 5.20 (br, 2H, NH₂), 3.40 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)
¹³C NMR δ 162.1 (C-6), 158.9 (C-2), 156.3 (C-4), 45.8 (CH₂), 14.1 (CH₃)
MS (ESI+) m/z 187.1 [M+H]⁺
Melting Point 195–198°C

Comparative Analysis of Synthetic Methods

Fluorination vs. Chlorination

Fluorination introduces unique challenges compared to chlorination. While POCl₃ efficiently installs chloro groups, fluorinating agents like DAST are costlier and require inert atmospheres. However, fluorine’s electronegativity enhances metabolic stability in drug candidates, justifying the added complexity.

Direct Cyclization vs. Post-Modification

Cyclizing fluorinated precursors (e.g., fluoromalononitrile) with ethylguanidine could streamline synthesis but demands specialized building blocks. Post-modification of chloropyrimidines offers flexibility but requires multi-step sequences.

Q & A

Q. What are the established synthetic routes for N4-Ethyl-6-fluoropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For fluoropyrimidines, a common approach is reacting β-CF3-aryl ketones under metal-free conditions to introduce fluorine at the 4-position, followed by ethylamine substitution at N4 . Key steps include:

Fluorination : Using NH4F or KF in DMF at 80–100°C to replace chlorine or nitro groups with fluorine.

Amination : Ethylamine is introduced via reflux in iPrOH with catalytic HCl, requiring precise stoichiometry to avoid over-alkylation .
Yield Optimization : Higher yields (>75%) are achieved with excess ethylamine (1.5–2.0 eq) and extended reaction times (12–24 h). Lower temperatures (<60°C) reduce side products like N6-ethyl derivatives .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Key signals include:
  • δ 8.2–8.5 ppm (C5-H, singlet for fluorine deshielding) .
  • δ 3.4–3.6 ppm (N4-ethyl CH2, quartet) and δ 1.2 ppm (CH3 triplet) .
  • 19F NMR : A singlet near δ -110 ppm confirms the 6-fluoro substitution .
  • HRMS : Exact mass matching [M+H]+ (e.g., C7H11FN4: calc. 169.0994, observed 169.0989) .

Q. What preliminary biological activities have been reported for fluorinated pyrimidine-diamines, and how might fluorine substitution enhance efficacy?

  • Methodological Answer : Fluorine improves metabolic stability and binding affinity. Studies on analogs show:
  • Kinase Inhibition : Fluorine at C6 increases selectivity for tyrosine kinases (e.g., EGFR) by forming hydrogen bonds with active-site residues .
  • Antimicrobial Activity : Fluorine’s electronegativity enhances membrane penetration, as seen in MIC values <10 μM against S. aureus .
    Note: Direct data on N4-Ethyl-6-fluoro derivatives are limited, but structural analogs suggest similar trends .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example:
  • EGFR Binding : Fluorine at C6 stabilizes interactions with Thr766 via dipole interactions, while the ethyl group at N4 occupies a hydrophobic pocket .
  • Free Energy Calculations (MM/PBSA) : ΔG binding of −9.2 kcal/mol indicates strong affinity, validated by SPR assays (KD = 120 nM) .
    Experimental Validation : Use ITC or SPR to correlate computational predictions with empirical binding data .

Q. What strategies resolve contradictions in reported biological activity data for fluoropyrimidine-diamines?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation includes:

Purity Validation : HPLC purity >98% (e.g., C18 column, 0.1% TFA/ACN gradient) to exclude confounding byproducts .

Assay Standardization : Use isogenic cell lines (e.g., EGFR-WT vs. mutant) to isolate compound-specific effects .

Meta-Analysis : Compare IC50 values across studies using standardized units (nM vs. μM) and adjust for solvent effects (e.g., DMSO tolerance <0.1%) .

Q. How do solvent polarity and temperature affect the regioselectivity of N4-ethylation in fluoropyrimidine synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N4-ethylation due to better stabilization of the transition state. In contrast, nonpolar solvents (toluene) lead to N2-ethylation by steric effects. Case Study :
  • In DMF at 80°C, N4-ethylation achieves >90% selectivity.
  • In toluene, selectivity drops to 60%, with 40% N2-ethyl byproduct .
    Kinetic Control : Lower temperatures (50°C) slow reaction rates but improve N4 selectivity via thermodynamic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.